

# A Comparative Guide to the Efficacy of Pitolisant and Solriamfetol for Wakefulness

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of **Pitolisant** (Wakix®) and Solriamfetol (Sunosi®), two novel agents approved for the treatment of excessive daytime sleepiness (EDS) in adults with narcolepsy or obstructive sleep apnea (OSA). We present a comprehensive analysis of their distinct mechanisms of action, comparative clinical efficacy supported by experimental data, and detailed protocols from pivotal clinical trials.

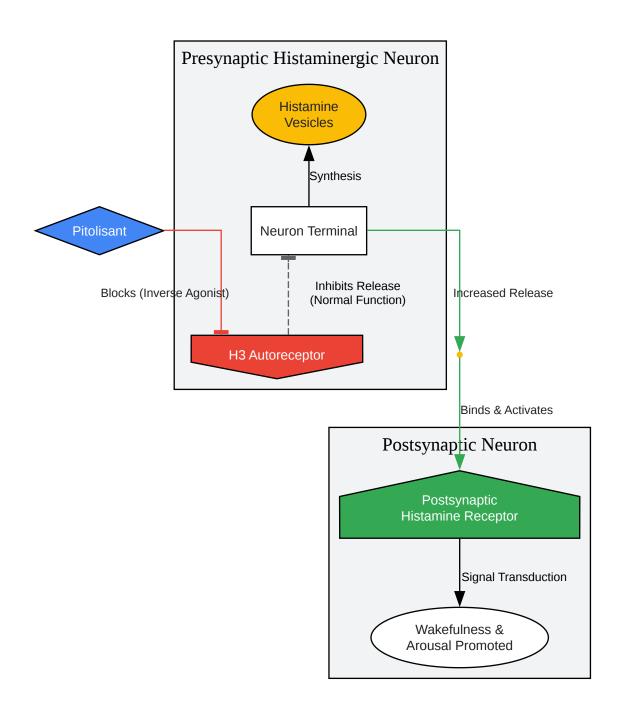
### **Mechanisms of Action**

**Pitolisant** and solriamfetol promote wakefulness through unique pharmacological pathways, offering different therapeutic approaches to managing EDS.

Pitolisant: A Histamine H3-Receptor Antagonist/Inverse Agonist

**Pitolisant** is a first-in-class medication that acts as a selective antagonist and inverse agonist at the histamine H3 receptor.[1][2] The H3 receptor is a presynaptic autoreceptor found on histaminergic neurons in the brain.[1] By blocking this receptor, **pitolisant** inhibits the negative feedback loop that normally limits histamine synthesis and release.[2][3] This action increases the firing rate of histaminergic neurons, leading to a surge of histamine in the cerebral cortex and other arousal-promoting brain regions.[1] Enhanced histaminergic transmission is the primary mechanism for its wake-promoting effects.[1][2] Additionally, **pitolisant** can modulate the release of other key neurotransmitters involved in wakefulness, including acetylcholine, norepinephrine, and dopamine.[1][4]





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Caption: Mechanism of Action of Pitolisant.

Solriamfetol: A Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)

Solriamfetol functions as a selective dopamine and norepinephrine reuptake inhibitor (DNRI). [5][6][7] It has a modest binding affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET).[5][6] By inhibiting these transporters on presynaptic neurons, solriamfetol

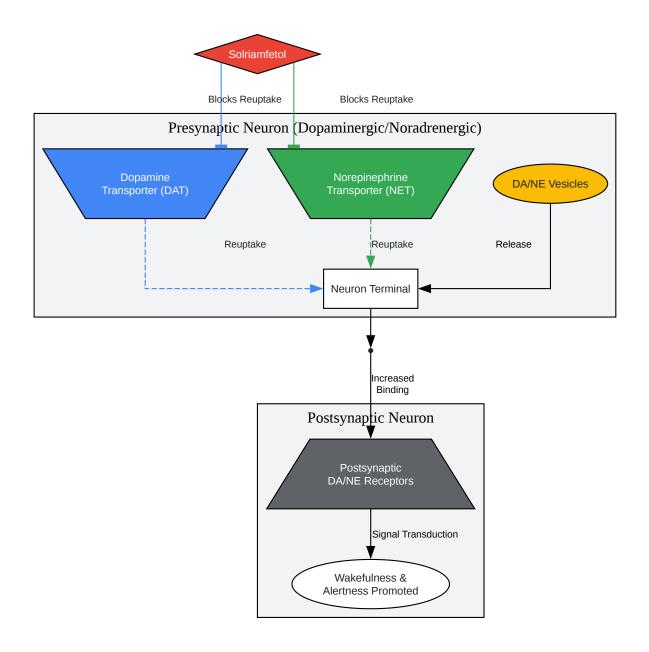






reduces the reuptake of dopamine and norepinephrine from the synaptic cleft.[5][8] This leads to an increased extracellular concentration of these two key monoamines, thereby enhancing dopaminergic and noradrenergic signaling.[5][8] These pathways are critically involved in maintaining alertness and wakefulness.[5] Unlike traditional psychostimulants, solriamfetol does not induce the release of monoamines, which may contribute to its lower potential for abuse.[5][9]









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- To cite this document: BenchChem. [A Comparative Guide to the Efficacy of Pitolisant and Solriamfetol for Wakefulness]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1243001#comparing-the-efficacy-of-pitolisant-and-solriamfetol-on-wakefulness]

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